1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone is an organic compound with the molecular formula C24H21NO3. It is a yellow crystalline solid known for its applications in various fields, including dyes, photosensitizers, and organic electronic devices . The compound is characterized by its high solubility in common organic solvents and a melting point of approximately 285-290°C .
Preparation Methods
The synthesis of 1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone typically involves the following steps:
Starting Materials: The reaction begins with 9,10-anthracenedione and 4-butylaniline.
Reaction Conditions: The reaction is carried out under mild conditions, often requiring a longer reaction time and appropriate solvents.
Purification: After the reaction, the product is obtained through crystallization or other purification methods.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone has a wide range of scientific research applications:
Chemistry: It is used as a dye due to its strong pigment characteristics.
Biology: The compound serves as a photosensitizer in various biological applications.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Mechanism of Action
The mechanism by which 1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different applications. Specific molecular targets and pathways depend on the context of its use, such as in dye-sensitized solar cells or organic electronic devices .
Comparison with Similar Compounds
1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone can be compared with other similar compounds, such as:
- 1-[(4-Butylphenyl)amino]-4-hydroxy-9,10-anthracenedione
- 1-[(4-Butylphenyl)amino]-4-hydroxy-9,10-anthraquinone
These compounds share similar structures but may differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific applications and the conditions under which it is used .
Properties
CAS No. |
71334-38-8 |
---|---|
Molecular Formula |
C24H21NO3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-(4-butylanilino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO3/c1-2-3-6-15-9-11-16(12-10-15)25-19-13-14-20(26)22-21(19)23(27)17-7-4-5-8-18(17)24(22)28/h4-5,7-14,25-26H,2-3,6H2,1H3 |
InChI Key |
ITLXCSMSIXIRBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.